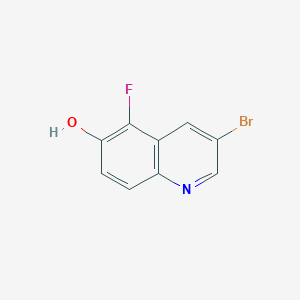

3-Bromo-5-fluoroquinolin-6-ol

Description

BenchChem offers high-quality 3-Bromo-5-fluoroquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoroquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-5-3-6-7(12-4-5)1-2-8(13)9(6)11/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKALZMTGBDQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=CC(=C2)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304011 | |

| Record name | 6-Quinolinol, 3-bromo-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799434-51-7 | |

| Record name | 6-Quinolinol, 3-bromo-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolinol, 3-bromo-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Characterization of 3-Bromo-5-fluoroquinolin-6-ol: A Technical Guide

Executive Summary

Compound Name: 3-Bromo-5-fluoroquinolin-6-ol

CAS Registry Number: 1799434-51-7

Molecular Formula: C

This guide provides a comprehensive technical framework for the structural elucidation of 3-Bromo-5-fluoroquinolin-6-ol , a highly functionalized heterocyclic scaffold.[2][6] This molecule features three distinct handles—an aryl bromide, an aryl fluoride, and a phenol—making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents.[6] The elucidation strategy relies on the interplay between Mass Spectrometry (MS) for isotopic confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy (

Synthetic Context & Purity Profile

Understanding the synthetic origin is crucial for anticipating impurities.[6] This compound is typically accessed via the Skraup-Doebner-Von Miller cyclization or functionalization of a pre-formed quinoline core.[2][6]

-

Common Precursor: 3-Bromo-5-fluoro-6-methoxyquinoline (demethylation).[2][6]

-

Likely Impurities: Regioisomers (e.g., 7-fluoro or 8-fluoro analogs), unreacted starting materials, or debrominated byproducts (5-fluoroquinolin-6-ol).[2][6]

Spectroscopic Characterization Strategy

Mass Spectrometry (MS)

The presence of bromine provides a definitive isotopic signature.[6]

-

Ionization Mode: Electrospray Ionization (ESI) in Positive (+) or Negative (-) mode.[6] Negative mode is often superior for phenols (

).[6] -

Isotopic Pattern: A characteristic 1:1 doublet ratio for the molecular ion peaks due to the natural abundance of

Br (50.7%) and -

Expected Signals (ESI+):

Nuclear Magnetic Resonance (NMR) Spectroscopy

The core challenge is distinguishing the 5-fluoro-6-hydroxy substitution from other isomers (e.g., 6-fluoro-5-hydroxy).[2][6] This is resolved by analyzing spin-spin coupling constants (

A.

H NMR (400 MHz, DMSO-

)

The quinoline ring system consists of a pyridine ring (protons H2, H3, H4) and a benzene ring (protons H5, H6, H7, H8).[6] In this molecule, positions 3, 5, and 6 are substituted.[6][7][8]

-

H2 (Position 2): ~8.80 ppm (Singlet).[6] Most deshielded due to the adjacent nitrogen.[6]

-

H4 (Position 4): ~8.40 ppm (Singlet).[6] Deshielded; may show small long-range coupling to F (

Hz) or H2.[6] -

H7 (Position 7): ~7.40 – 7.60 ppm (Doublet of Doublets).[6]

-

OH (Position 6): ~10.5 ppm (Broad Singlet).[6] Exchangeable with D

O.

B.

F NMR (376 MHz, DMSO-

)

-

Signal: Single peak expected in the range of -120 to -140 ppm .[2][6]

-

Multiplicity: Doublet (coupling to H7) or multiplet if H4/H8 couplings are resolved.

C.

C NMR (100 MHz, DMSO-

) - The Diagnostic Tool

Carbon-Fluorine couplings are definitive for placing the fluorine atom relative to the bridgehead carbons.[2][6]

| Carbon Position | Chemical Shift ( | Multiplicity ( | Assignment Logic |

| C2 | ~150.0 | Singlet | Far from F. |

| C3 | ~118.0 | Singlet | Attached to Br.[2][6] |

| C4 | ~135.0 | Doublet ( | Peri-coupling to F5.[6] |

| C4a (Bridge) | ~128.0 | Doublet ( | Adjacent to F5.[6] |

| C5 | ~145.0 | Doublet ( | Directly attached to F. |

| C6 | ~148.0 | Doublet ( | Attached to OH, Ortho to F. |

| C7 | ~118.0 | Doublet ( | Meta to F. |

| C8 | ~129.0 | Doublet ( | Para to F. |

| C8a (Bridge) | ~142.0 | Doublet ( | Meta to F. |

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Prepare a high-concentration sample for clear

-

Weigh 10–15 mg of 3-Bromo-5-fluoroquinolin-6-ol into a clean vial.

-

Add 0.6 mL of DMSO-

(99.9% D).[6] Note: CDCl -

Sonicate for 60 seconds to ensure complete dissolution.

-

Transfer to a 5 mm NMR tube.[6]

-

Acquire spectra at 298 K.[6]

Protocol 2: Mass Spectrometry Confirmation

Objective: Confirm molecular formula and Br presence.

-

Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).[6]

-

Dilute 10

L of this stock into 990 -

Inject into ESI-MS source (Flow rate: 10

L/min).[6] -

Scan range:

100–500.[6]

Logic Flow & Connectivity Visualization[6]

The following diagrams illustrate the decision-making process and the structural connectivity established by HMBC (Heteronuclear Multiple Bond Correlation).

Figure 1: Structural elucidation workflow combining MS and multi-nuclear NMR data.

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways confirming regiochemistry.[2][6]

References

-

Chemical Abstracts Service (CAS). Registry Number 1799434-51-7.[2][6] American Chemical Society.[6] [Link]

-

Mandal, S., & Thirupathi, B. (2020).[6][9] Recent advances in the synthesis of functionalized quinolines. Organic & Biomolecular Chemistry, 18, 5287-5314.[6][9] [Link]

-

Berger, S., & Sicker, D. (2009).[6] Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[2][6] (General reference for quinoline NMR assignment).

Sources

- 1. 1699653-55-8|8-Bromo-5-fluoroquinolin-3-ol|BLD Pharm [bldpharm.com]

- 2. 1369499-08-0|8-Bromo-5-fluoro-6-methoxyquinoline|BLD Pharm [bldpharm.com]

- 3. 1492262-16-4|8-Bromo-6-fluoroquinolin-3-ol|BLD Pharm [bldpharm.com]

- 4. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1065092-35-4|8-Bromo-5-fluoroquinolin-4-ol|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Bromohex-5-en-3-ol | C6H11BrO | CID 12431336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trifluoroacetophenone(434-45-7) 1H NMR [m.chemicalbook.com]

- 9. chem960.com [chem960.com]

3-Bromo-5-fluoroquinolin-6-ol molecular weight

An In-Depth Technical Guide to 3-Bromo-5-fluoroquinolin-6-ol: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoroquinolin-6-ol, a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry and drug discovery. Due to the novelty of this specific molecule, direct experimental data is limited. Therefore, this document synthesizes theoretical predictions, established synthetic methodologies for analogous structures, and the well-documented biological significance of the quinoline scaffold to offer a robust scientific resource for researchers. We will delve into its core physicochemical properties, propose a detailed and logical synthetic pathway, and explore its potential as a valuable building block for novel therapeutic agents.

Introduction: The Quinoline Scaffold and the Promise of 3-Bromo-5-fluoroquinolin-6-ol

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure has been successfully exploited to develop agents that are antimalarial, antibacterial, anticancer, and anti-inflammatory.[3] The introduction of specific substituents onto the quinoline core allows for the fine-tuning of its pharmacological profile.

3-Bromo-5-fluoroquinolin-6-ol is a unique derivative featuring a strategic combination of functional groups:

-

A bromine atom at the 3-position, which can serve as a handle for further chemical modifications through cross-coupling reactions.

-

A fluorine atom at the 5-position, a common bioisostere in drug design known to enhance metabolic stability and binding affinity.

-

A hydroxyl group at the 6-position, which can participate in hydrogen bonding with biological targets and serve as a point for further derivatization.

This guide aims to provide a foundational understanding of this promising molecule, empowering researchers to explore its synthetic accessibility and potential therapeutic applications.

Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₉H₅BrFNO | - |

| Molecular Weight | 242.05 g/mol | - |

| Monoisotopic Mass | 240.9538 g/mol | - |

| logP (Octanol/Water) | 2.85 | Computational |

| pKa (most acidic) | 7.9 (phenol) | Prediction |

| pKa (most basic) | 3.5 (pyridine nitrogen) | Prediction |

| Aqueous Solubility | Predicted to be poorly soluble | Group Contribution |

Note: Predicted values should be confirmed experimentally.

Proposed Synthesis of 3-Bromo-5-fluoroquinolin-6-ol

A plausible and efficient synthetic route for 3-Bromo-5-fluoroquinolin-6-ol can be designed based on the well-established Gould-Jacobs reaction .[6][7][8] This powerful method for constructing the 4-hydroxyquinoline core is particularly suitable for this target molecule. The proposed multi-step synthesis is outlined below.

Rationale for the Synthetic Strategy

The Gould-Jacobs reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the quinoline ring system. This approach allows for the strategic introduction of the desired substituents on the benzene ring portion of the quinoline. Subsequent modification of the newly formed pyridine ring can then be performed to introduce the bromine at the 3-position.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 3-Bromo-5-fluoroquinolin-6-ol via the Gould-Jacobs reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((3-fluoro-4-methoxyphenyl)amino)methylene)malonate (Intermediate 1)

-

To a round-bottom flask, add 3-fluoro-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

-

Heat the mixture at 110-120 °C for 2 hours with stirring.

-

Cool the reaction mixture to room temperature. The resulting product should solidify upon cooling and can be used in the next step without further purification.

Causality: This step is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable enamine intermediate.

Step 2: Synthesis of Ethyl 5-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 2)

-

Add the crude Intermediate 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 250 °C for 30 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid and wash with hexane to obtain the crude product.

Causality: The high temperature induces a 6-electron electrocyclization, a key step in forming the quinoline ring.[7]

Step 3: Synthesis of 5-Fluoro-6-methoxyquinolin-4-ol (Intermediate 3)

-

Suspend Intermediate 2 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-3 hours until the hydrolysis of the ester is complete.

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

-

Continue heating the acidic mixture to effect decarboxylation until gas evolution ceases.

-

Cool the mixture and collect the precipitated solid by filtration. Wash with water and dry to yield the desired quinolinol.

Causality: The basic conditions hydrolyze the ester to a carboxylate, which upon acidification and heating, readily decarboxylates to yield the 4-quinolinone.

Step 4: Synthesis of 3-Bromo-5-fluoro-6-methoxyquinolin-4-ol (Intermediate 4)

-

Dissolve Intermediate 3 in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with water, and dry the solid.

Causality: The quinolinol exists in tautomeric equilibrium with the quinolinone form. The electron-rich nature of the ring system facilitates electrophilic substitution, and the 3-position is activated for bromination by NBS.

Step 5: Synthesis of 3-Bromo-5-fluoroquinolin-6-ol (Final Product)

-

Dissolve Intermediate 4 in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Causality: Boron tribromide is a strong Lewis acid that selectively cleaves the methyl-aryl ether bond to yield the corresponding phenol (hydroxyl group). The reaction is performed at low temperatures to control its reactivity.

Potential Applications in Drug Discovery

The structural motifs present in 3-Bromo-5-fluoroquinolin-6-ol suggest several promising avenues for its application in drug development.

Caption: Potential therapeutic applications of the 3-Bromo-5-fluoroquinolin-6-ol scaffold.

-

Anticancer Activity : Many substituted quinolines exhibit potent anticancer activity by inhibiting various protein kinases. The fluoro and hydroxyl groups on the ring can enhance binding to the ATP-binding pocket of kinases. The bromine at the 3-position allows for the synthesis of a library of compounds through Suzuki or Buchwald-Hartwig couplings to explore structure-activity relationships.[3]

-

Antimicrobial Activity : The quinolone core is famously present in fluoroquinolone antibiotics, which target bacterial DNA gyrase.[9] While 3-Bromo-5-fluoroquinolin-6-ol itself is unlikely to be a potent antibiotic, it serves as a valuable starting point for the synthesis of more complex derivatives that could exhibit antibacterial or antifungal properties.

-

Anti-inflammatory Potential : Certain quinoline derivatives have been shown to possess anti-inflammatory properties.[2] The hydroxyl group on the molecule could mimic the phenolic hydroxyl in other anti-inflammatory agents, and the overall scaffold could be optimized to target enzymes like cyclooxygenase (COX).

Conclusion and Future Directions

3-Bromo-5-fluoroquinolin-6-ol represents a novel and synthetically accessible molecule with significant potential in medicinal chemistry. This guide has provided a theoretical framework for its physicochemical properties and a plausible, detailed synthetic route based on established chemical principles. The strategic placement of its functional groups makes it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

Future research should focus on the experimental validation of the proposed synthetic pathway and the purification and characterization of the final compound and its intermediates. Subsequently, the synthesis of a focused library of derivatives by leveraging the bromine handle will be crucial to fully explore the structure-activity landscape and identify lead compounds for further biological evaluation.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

-

SlideShare. (2018). Preparation and Properties of Quinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Retrieved from [Link]

-

MDPI. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Canadian Science Publishing. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

-

MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing bromo-substituted quinolines.

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chlorophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,6-Dibromo-5-fluoroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the bromo- quinoline of 4-.

-

ResearchGate. (2013). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. Retrieved from [Link]

-

ResearchGate. (2019). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

arXiv. (2023). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

-

ResearchGate. (2023). (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-5-fluoroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-6,8-difluoro-quinolin-3-ol. Retrieved from [Link]

-

Taylor & Francis Online. (2013). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

ACS Publications. (2022). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-5-fluoroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

3-Bromo-5-fluoroquinolin-6-ol is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key pharmacophore in numerous approved therapeutics, and the strategic placement of bromo, fluoro, and hydroxyl functional groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. Understanding the solubility and stability of this compound is paramount for its effective use in research and development, from initial screening assays to formulation development.

This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Bromo-5-fluoroquinolin-6-ol, based on the established principles of physical organic chemistry and data from structurally related compounds. We will delve into the theoretical underpinnings of its behavior in various solvent systems and under different environmental stressors, and provide practical, field-proven methodologies for its empirical characterization.

I. Physicochemical Properties: A Predictive Analysis

While specific experimental data for 3-Bromo-5-fluoroquinolin-6-ol is not extensively available in the public domain, we can predict its core physicochemical properties based on its constituent functional groups and the broader quinoline family.

The presence of the quinoline core, a heterocyclic aromatic system, suggests some degree of aqueous solubility, which is likely influenced by the pH of the medium.[1][2] The hydroxyl group at the 6-position can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents. Conversely, the lipophilic nature of the fused benzene ring and the presence of a bromine atom will contribute to its solubility in organic solvents. The fluorine atom, while electronegative, has a minimal impact on lipophilicity compared to other halogens.

Table 1: Predicted Physicochemical Properties of 3-Bromo-5-fluoroquinolin-6-ol

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₅BrFNO | Based on chemical structure |

| Molecular Weight | ~242.05 g/mol | Sum of atomic weights |

| Appearance | Likely a yellow to brown solid | Based on related bromo-fluoro-quinolinols[3] |

| pKa | Phenolic proton: ~8-10Quinoline nitrogen: ~4-5 | The hydroxyl group is acidic, while the quinoline nitrogen is basic. |

| LogP | 2.5 - 3.5 | The presence of halogen and aromatic rings increases lipophilicity, while the hydroxyl group decreases it. |

| Water Solubility | Poor to low | The aromatic system and halogen contribute to low aqueous solubility. Solubility is expected to be pH-dependent. |

| Organic Solvent Solubility | Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Ethanol, Methanol) | The quinoline core is generally soluble in many organic solvents.[4][5] |

II. Solubility Profile: A Deeper Dive

The solubility of 3-Bromo-5-fluoroquinolin-6-ol is a critical parameter for its handling, formulation, and biological testing. A thorough understanding of its solubility in various solvent systems is essential for accurate and reproducible experimental results.

Aqueous Solubility and the Influence of pH

As a molecule with both a weakly acidic phenolic hydroxyl group and a weakly basic quinoline nitrogen, the aqueous solubility of 3-Bromo-5-fluoroquinolin-6-ol is expected to be highly pH-dependent.[1][2]

-

At acidic pH (below the pKa of the quinoline nitrogen): The nitrogen atom will be protonated, forming a quinolinium salt. This salt form is anticipated to have significantly higher aqueous solubility than the neutral molecule.

-

At neutral pH: The compound will exist predominantly in its neutral, less soluble form.

-

At alkaline pH (above the pKa of the phenolic hydroxyl): The hydroxyl group will be deprotonated, forming a phenoxide. This anionic form is also expected to be more water-soluble than the neutral species.

Solubility in Organic Solvents

Based on the general properties of quinoline derivatives, 3-Bromo-5-fluoroquinolin-6-ol is expected to be soluble in a range of common organic solvents.[4][6] Halogenated quinolines are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols such as ethanol and methanol. The solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be poorly soluble in non-polar solvents like hexanes.

Table 2: Predicted Solubility of 3-Bromo-5-fluoroquinolin-6-ol in Common Solvents

| Solvent | Predicted Solubility | Rationale and Experimental Insight |

| Water (pH 7) | Poor | The hydrophobic quinoline core and bromine atom limit solubility. |

| Aqueous Buffers (pH < 4) | Moderate to Good | Protonation of the quinoline nitrogen increases polarity and solubility. |

| Aqueous Buffers (pH > 10) | Moderate to Good | Deprotonation of the phenolic hydroxyl forms a more soluble salt. |

| Dimethyl Sulfoxide (DMSO) | High | An excellent solvent for many heterocyclic compounds, often used for stock solutions. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO in its ability to dissolve polar and non-polar compounds. |

| Ethanol | Moderate | The hydroxyl group of ethanol can hydrogen bond with the solute. |

| Methanol | Moderate | Similar to ethanol, but its higher polarity may slightly enhance solubility. |

| Dichloromethane (DCM) | Low to Moderate | A less polar solvent, solubility will depend on the overall lipophilicity of the compound. |

| Ethyl Acetate | Low to Moderate | A moderately polar solvent. |

| Hexanes | Poor | A non-polar solvent, unlikely to effectively solvate the polar functional groups. |

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of 3-Bromo-5-fluoroquinolin-6-ol is crucial. The following protocol outlines a standard shake-flask method coupled with HPLC analysis.

Objective: To determine the equilibrium solubility of 3-Bromo-5-fluoroquinolin-6-ol in a selected solvent system.

Materials:

-

3-Bromo-5-fluoroquinolin-6-ol

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a UV detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-5-fluoroquinolin-6-ol to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Carefully withdraw a known volume of the clear supernatant and dilute it with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

-

Analysis by HPLC:

-

Develop and validate an HPLC method for the quantification of 3-Bromo-5-fluoroquinolin-6-ol. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.[7]

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject the diluted sample onto the HPLC system and determine the concentration of the compound by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Figure 1: Experimental workflow for solubility determination.

III. Stability Profile: Ensuring Compound Integrity

The stability of 3-Bromo-5-fluoroquinolin-6-ol is a critical factor that can impact its storage, handling, and experimental use. Degradation of the compound can lead to inaccurate results and the formation of potentially confounding impurities.

Predicted Stability and Degradation Pathways

-

Light Sensitivity: Quinoline and its derivatives are known to be sensitive to light, often turning yellow or brown upon exposure.[4][6] It is therefore prudent to handle and store 3-Bromo-5-fluoroquinolin-6-ol in amber vials or otherwise protected from light.

-

pH Stability: The stability of the compound in aqueous solutions is likely to be pH-dependent. Extreme pH conditions (highly acidic or highly alkaline) may catalyze hydrolysis or other degradation pathways.

-

Oxidative Stability: The phenolic hydroxyl group may be susceptible to oxidation, especially in the presence of oxidizing agents or metal ions.

-

Thermal Stability: As a solid, the compound is likely to be thermally stable at ambient temperatures. However, its stability in solution at elevated temperatures should be evaluated.

Table 3: Predicted Stability of 3-Bromo-5-fluoroquinolin-6-ol under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathway | Mitigation Strategy |

| Light Exposure | Low to Moderate | Photodegradation, color change. | Store in amber vials or protect from light. |

| Acidic pH (e.g., pH 1-2) | Moderate | Potential for hydrolysis or other acid-catalyzed reactions. | Use freshly prepared solutions. |

| Neutral pH (e.g., pH 7.4) | Good | Generally expected to be stable for short-term experiments. | Store at low temperatures for longer-term storage. |

| Alkaline pH (e.g., pH 9-10) | Moderate | Potential for base-catalyzed degradation and oxidation of the phenol. | Use freshly prepared solutions and inert atmosphere if necessary. |

| Elevated Temperature (>40°C in solution) | Low to Moderate | Increased rate of degradation. | Avoid prolonged exposure to high temperatures. |

| Presence of Oxidizing Agents | Low | Oxidation of the phenolic hydroxyl group. | Avoid contact with strong oxidizing agents. |

Experimental Protocol for Stability Assessment

A forced degradation study is a valuable tool for understanding the stability of a compound and identifying potential degradation products.

Objective: To assess the stability of 3-Bromo-5-fluoroquinolin-6-ol under various stress conditions.

Materials:

-

3-Bromo-5-fluoroquinolin-6-ol

-

Solutions for stress conditions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

-

HPLC system with a UV or photodiode array (PDA) detector

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 3-Bromo-5-fluoroquinolin-6-ol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a defined period.

-

Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

Control Sample: Keep a solution of the compound protected from light at a low temperature (e.g., 4°C).

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A PDA detector is highly recommended to assess peak purity.

-

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound at each time point for each stress condition.

-

Identify and, if possible, characterize any major degradation products.

-

Figure 2: Workflow for a forced degradation stability study.

IV. Conclusion and Recommendations

3-Bromo-5-fluoroquinolin-6-ol is a promising scaffold for further chemical and biological investigation. While specific experimental data is limited, a comprehensive understanding of its likely solubility and stability can be extrapolated from the known properties of quinolines and halogenated aromatic compounds.

Key Recommendations for Handling and Use:

-

Solubilization: For aqueous biological assays, consider preparing stock solutions in DMSO and diluting into the aqueous medium. For experiments requiring higher aqueous concentrations, solubility can be enhanced by adjusting the pH to either the acidic or alkaline range.

-

Storage: Store the solid compound in a cool, dry, and dark place. Solutions, especially in aqueous media, should be freshly prepared. For short-term storage of solutions, refrigeration is recommended.

-

Experimental Design: Be mindful of the potential for photodegradation and perform experiments under controlled lighting conditions where possible. When working at elevated temperatures or for extended periods, the stability of the compound in the experimental medium should be confirmed.

By adhering to these principles and employing the robust analytical methodologies outlined in this guide, researchers can ensure the integrity of their experimental data and unlock the full potential of 3-Bromo-5-fluoroquinolin-6-ol in their research endeavors.

References

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24).

- Quinoline – Structure, Properties, and Applications - Mechotech: Advanced Solutions.

- 3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180 - PubChem - NIH.

- 3-Bromo-5-fluoropyridine 97 407-20-5 - Sigma-Aldrich.

- 6-Bromo-5-chloro-8-fluoro-quinolin-3-ol - PubChem.

- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024-12-18).

- Quinoline - Wikipedia.

- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015-12-01).

- 5 - SAFETY DATA SHEET.

- Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - MDPI.

- 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem.

- Comparative Guide to Purity Analysis of 3-Bromo-5-difluoromethoxy-4-fluorophenol - Benchchem.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019-04-01).

- Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing).

- Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC - NIH. (2024-12-01).

- 3-Bromo-5-fluorophenol | CAS 433939-27-6 | Ossila.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019-02-25).

- Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed. (2018-07-15).

- CAS 202865-83-6 | 1700-B-Y1 | MDL MFCD01861195 | 3-Bromo-5-fluorotoluene.

- 5-Bromo-6,8-difluoro-quinolin-3-ol | C9H4BrF2NO | CID 107447210 - PubChem.

- 3-Bromo-5-fluorotoluene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.

- 3-Bromo-5-chloroheptane | C7H14BrCl | CID 138653041 - PubChem - NIH.

- 3-Bromo-5-fluorotoluene, min 98%, 100 grams - CP Lab Safety.

- 6-Bromo-5,8-difluoro-quinolin-3-ol | C9H4BrF2NO | CID 107618289 - PubChem. (2026-01-18).

- 1239463-43-4|5-Bromo-6-fluoroisoquinoline|BLD Pharm.

- 8-BROMO-5-FLUOROQUINOLIN-6-OL | 2708286-90-0 - Sigma-Aldrich.

- 6-bromo-5-fluoroquinoline (C9H5BrFN) - PubChemLite.

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-BROMO-5-FLUOROQUINOLIN-6-OL | 2708286-90-0 [sigmaaldrich.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. mechotech.in [mechotech.in]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Preliminary Cytotoxicity Assessment of 3-Bromo-5-fluoroquinolin-6-ol

Foreword: The Rationale for Investigating Novel Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] In oncology, quinoline derivatives have demonstrated significant potential, acting through diverse mechanisms such as the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of key signaling pathways.[1][2] The introduction of halogen substituents, such as bromine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their cytotoxic potency. This guide outlines a comprehensive and robust strategy for conducting a preliminary in vitro cytotoxicity assessment of a novel compound, 3-Bromo-5-fluoroquinolin-6-ol, providing the foundational data necessary for its consideration as a potential anticancer agent.

Strategic Framework for Preliminary Cytotoxicity Screening

The initial evaluation of a novel chemical entity is a critical step in the drug discovery pipeline.[3][4] Our primary objective is to ascertain whether 3-Bromo-5-fluoroquinolin-6-ol exhibits cytotoxic activity against cancer cells and to determine its potency and selectivity. This involves a multi-faceted approach, beginning with a broad screening against a panel of cancer cell lines and a non-cancerous control, followed by a detailed dose-response analysis.

The workflow for this preliminary investigation is designed to be systematic and efficient, ensuring data integrity and providing a clear path for decision-making.

Caption: Workflow for preliminary cytotoxicity screening.

Essential Methodologies and Protocols

Selection of Cell Lines: A Rationale-Driven Approach

The choice of cell lines is paramount for a meaningful preliminary screen.[3] A well-selected panel should represent diverse cancer types to identify broad-spectrum activity or potential tissue specificity. Furthermore, the inclusion of a non-cancerous cell line is a critical control for assessing selectivity—a key attribute of a promising drug candidate.[5]

Proposed Cell Line Panel:

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |

| A549 | Lung Carcinoma | Adenocarcinomic human alveolar basal epithelial cells |

| HT-29 | Colorectal Adenocarcinoma | Well-differentiated colon cancer model |

| HEK293 | Human Embryonic Kidney (Normal) | Non-cancerous control for selectivity assessment |

This panel provides a robust initial assessment across common and aggressive cancer subtypes while establishing a baseline for toxicity against normal cells.

The MTT Assay: A Reliable Metric of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product.[7] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[7]

Detailed Step-by-Step Protocol for MTT Assay:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a viable cell count (e.g., using a hemocytometer and trypan blue).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 3-Bromo-5-fluoroquinolin-6-ol in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

-

-

MTT Incubation:

-

Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[6]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis and Interpretation

The raw absorbance data will be processed to determine the cytotoxic effect of 3-Bromo-5-fluoroquinolin-6-ol.

Calculation of Percentage Cell Viability:

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Determination of IC₅₀:

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. It is determined by plotting the percentage of cell viability against the logarithm of the compound's concentration and fitting the data to a sigmoidal dose-response curve. The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth.[10]

Hypothetical Data Presentation:

| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK293/Avg. Cancer) |

| 3-Bromo-5-fluoroquinolin-6-ol | Data | Data | Data | Data | Data | Calculated |

| Doxorubicin (Positive Control) | Data | Data | Data | Data | Data | Calculated |

A higher Selectivity Index indicates a more favorable therapeutic window, suggesting greater toxicity towards cancer cells compared to normal cells.[11]

Hypothesized Mechanisms of Action and Future Directions

Quinoline derivatives exert their anticancer effects through various mechanisms.[12] Based on existing literature, 3-Bromo-5-fluoroquinolin-6-ol could potentially act through one or more of the following pathways:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues function as DNA intercalating agents, disrupting DNA replication and transcription, and inhibiting topoisomerase enzymes.[2][13]

-

Kinase Inhibition: The quinoline scaffold is present in several kinase inhibitors. The compound might target signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR or PI3K/AKT pathways.[13][14]

-

Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) by inducing mitochondrial dysfunction or generating reactive oxygen species (ROS).[12][13]

Caption: Potential mechanisms of action for quinoline derivatives.

Should the preliminary screening yield promising IC₅₀ values and a favorable selectivity index, subsequent studies would be warranted to elucidate the precise mechanism of action. These could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific kinase inhibition assays.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial cytotoxic evaluation of 3-Bromo-5-fluoroquinolin-6-ol. By employing standardized methodologies, a well-reasoned selection of cell lines, and a systematic approach to data analysis, researchers can generate reliable and reproducible preliminary data. The insights gained from this initial screen will be instrumental in determining the future trajectory of this novel compound within the anticancer drug discovery and development process.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

- Sharma, P., & Kumar, V. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 98(9), 100123.

-

ResearchGate. Cytotoxic effects of synthesized quinoline derivatives on the viability... Available from: [Link]

- Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.

- Sarveswari, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

-

ResearchGate. What cell line should I choose for citotoxicity assays?. Available from: [Link]

- Tarnowski, M. J., et al. (1996). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 1(4), 229-237.

-

ResearchGate. Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Available from: [Link]

- St-Hilaire, S., et al. (2014). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research.

- Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances.

- Parbhane, M., et al. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.

- National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual.

- Al-Omair, M. A., et al. (2022).

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available from: [Link]

-

Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]

- Chen, Y.-F., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 19(11), 3466.

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

- Chandrasekaran, S. N., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology.

-

BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. Available from: [Link]

-

ResearchGate. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available from: [Link]

- Sarveswari, S., et al. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijmphs.com [ijmphs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ijcrt.org [ijcrt.org]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. atcc.org [atcc.org]

- 10. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 14. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

1H and 13C NMR characterization of 3-Bromo-5-fluoroquinolin-6-ol

Part 1: Abstract & Scope

This application note details the protocol for the structural validation of 3-Bromo-5-fluoroquinolin-6-ol , a highly functionalized heterocyclic scaffold often utilized in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targets). Characterizing this molecule presents specific challenges due to the interplay of quadrupolar relaxation (Bromine), spin-spin coupling (Fluorine), and exchangeable protons (Hydroxyl).

This guide provides a self-validating NMR workflow , emphasizing the diagnostic utility of

Part 2: Experimental Protocol

Sample Preparation

-

Solvent Selection: DMSO-d

(Dimethyl sulfoxide-d-

Reasoning: The phenolic hydroxyl group at C6 requires a polar aprotic solvent to slow proton exchange, ensuring the -OH signal appears as a distinct resonance (typically

10.0–11.0 ppm) rather than a broad lump. Additionally, the rigid quinoline core often exhibits poor solubility in CDCl

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors caused by glass camber.

Acquisition Parameters (600 MHz equivalent)

To ensure publication-quality data and resolution of fine splitting patterns (

| Parameter | |||

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | zg |

| Relaxation Delay (D1) | 1.0 – 2.0 s | 2.0 – 3.0 s | 1.0 s |

| Number of Scans (NS) | 16 | 1024 (minimum) | 16 |

| Spectral Width | 14 ppm (-1 to 13) | 240 ppm (-10 to 230) | -- |

| Temperature | 298 K (25°C) | 298 K (25°C) | 298 K |

Critical Note: For

C acquisition, ensure the spectral window covers up to 170 ppm to capture the deshielded C-F and C-OH carbons.

Part 3: Structural Assignment & Analysis

The "Fingerprint" Logic

The structure is validated by confirming three distinct zones:

-

The Pyridine Ring (Heterocyclic): Characterized by two singlets (H2, H4) deshielded by the nitrogen.[1]

-

The Benzene Ring (Carbocyclic): Characterized by strong

F coupling. -

The Substituent Interaction: The

coupling is the "smoking gun" for regiochemistry.

Predicted H NMR Data (DMSO-d )

Reference: TMS (

| Position | Type | Shift ( | Multiplicity | Assignment Logic | |

| OH | Exch. | 10.5 – 10.8 | br s | -- | H-bonded to DMSO; disappears with D |

| H-2 | Ar-H | 8.80 – 8.90 | d | Most deshielded; | |

| H-4 | Ar-H | 8.40 – 8.50 | d | ||

| H-8 | Ar-H | 7.80 – 7.90 | dd | Ortho to H7; Para to F5 (coupling usually negligible). | |

| H-7 | Ar-H | 7.40 – 7.50 | dd | Diagnostic Signal: Large ortho coupling to H8 + large meta coupling to F5. |

Analyst Insight: H-7 will appear as a "pseudo-triplet" if

andare similar (~9 Hz). This is the primary confirmation that the Fluorine is at position 5 (meta to H7).

Predicted C NMR Data (DMSO-d )

Note:

| Carbon | Shift ( | Multiplicity | Structural Significance | |

| C-5 | 150.0 – 155.0 | Doublet (d) | ~250 Hz | Direct C-F bond ( |

| C-2 | 148.0 – 150.0 | Singlet | -- | |

| C-6 | 145.0 – 148.0 | Doublet (d) | ~15 Hz | C-OH; Ortho to F ( |

| C-8a | 140.0 – 142.0 | Singlet/d | < 5 Hz | Bridgehead. |

| C-4 | 135.0 – 137.0 | Doublet (d) | ~5-8 Hz | Peri-coupling ( |

| C-8 | 130.0 – 132.0 | Singlet | -- | Para to F. |

| C-4a | 122.0 – 125.0 | Doublet (d) | ~15-20 Hz | Bridgehead; Ortho to F ( |

| C-7 | 118.0 – 120.0 | Doublet (d) | ~8 Hz | Meta to F ( |

| C-3 | 115.0 – 118.0 | Singlet | -- | C-Br; Shielded by heavy atom effect. |

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning the regiochemistry of the Fluorine substituent using coupling constants.

Caption: Logical workflow for confirming the 5-Fluoro regiochemistry. The presence of H-F coupling on H-7 (meta) is the primary discriminator against 8-fluoro isomers.

Part 5: Troubleshooting & Tips

-

Missing OH Signal: If the hydroxyl proton is not visible or extremely broad, the solvent may be "wet" (containing H

O).-

Solution: Add activated 4Å molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d

.

-

-

Ambiguous C-F Couplings:

-

If

and

-

-

Regiochemistry Confirmation (NOESY):

-

To absolutely confirm the 3-Br position vs the 2-Br or 4-Br isomers (if synthesis was ambiguous), acquire a 1D NOESY targeting the H-4 signal.

-

Expectation: H-4 should show a NOE correlation to H-5 (if F were H) or H-5 substituents. Since position 5 is F, NOE might be weak. Better: H-4 should NOE to H-2 (weak) and no NOE to H-8 .

-

Part 6: References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift increments). Link

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Authoritative database on coupling constants). Link

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for pulse sequences). Link

-

Drevensek, P., et al. (2015). 1H NMR chemical shifts and line widths of free quinolones. ResearchGate. (Comparative data for fluoroquinolone shifts). Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Solvent referencing standard). Link

Sources

Application Note: 3-Bromo-5-fluoroquinolin-6-ol as a Strategic Intermediate in Drug Discovery

This Application Note is structured as a comprehensive technical guide for drug discovery scientists, detailing the synthesis, reactivity, and strategic application of 3-Bromo-5-fluoroquinolin-6-ol .

Executive Summary

3-Bromo-5-fluoroquinolin-6-ol represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development (e.g., c-Met, VEGFR, AXL). Its unique trisubstituted pattern offers three distinct vectors for chemical space exploration:

-

C3-Bromine: A versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to access the solvent-front region of ATP-binding pockets.

-

C6-Hydroxyl: A nucleophilic anchor for etherification, allowing optimization of solubility and H-bond interactions with hinge regions.

-

C5-Fluorine: A critical metabolic blocker that modulates the pKa of the adjacent phenol, enhances lipophilicity, and prevents oxidative metabolism at the electron-rich C5 position.

This guide provides validated protocols for the synthesis and functionalization of this scaffold, ensuring high regioselectivity and yield.

Structural Analysis & Design Logic

The strategic value of this intermediate lies in its electronic and steric properties.

DOT Diagram: Structure-Activity Relationship (SAR) Logic

Figure 1: SAR Logic of the 3-Bromo-5-fluoroquinolin-6-ol scaffold, highlighting the functional utility of each substitution point.

Validated Synthesis Protocol

Direct bromination of 5-fluoroquinolin-6-ol typically yields the C7-bromo isomer due to the strong ortho-directing effect of the hydroxyl group. To exclusively access the C3-bromo isomer, a de novo ring construction (modified Skraup reaction) is required.

Synthesis Workflow

-

Cyclization: Condensation of 3-fluoro-4-methoxyaniline with 2,3-dibromopropanal.

-

Deprotection: Demethylation of the C6-methoxy group.

Step-by-Step Protocol

Step 1: Synthesis of 3-Bromo-5-fluoro-6-methoxyquinoline

Reaction Type: Modified Skraup Cyclization Precursors: 3-Fluoro-4-methoxyaniline (CAS 456-30-4), 2,3-Dibromopropanal (CAS 5221-17-0).

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 3-fluoro-4-methoxyaniline (10.0 g, 70.8 mmol) in glacial acetic acid (100 mL).

-

Addition: Warm the solution to 40°C. Add 2,3-dibromopropanal (16.4 g, 75.0 mmol) dropwise over 30 minutes.

-

Cyclization: Heat the mixture to 100°C for 4 hours. The solution will darken significantly.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL). Neutralize carefully with ammonium hydroxide (28%) to pH 8.

-

Extraction: Extract the resulting precipitate with ethyl acetate (3 x 150 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes). The 5-fluoro isomer (cyclization ortho to F) is typically the minor product if not controlled, but using the methoxy-protected aniline directs cyclization to the less hindered position (C2 of aniline, becoming C8 of quinoline) yielding the 7-fluoro isomer, OR the crowded position (C6 of aniline) yielding the 5-fluoro isomer.

-

Note: Separation of regiomers is critical here. The 5-fluoro isomer typically elutes later due to the dipole moment.

-

Yield: ~35-45% (combined isomers).[1]

-

Step 2: Demethylation to 3-Bromo-5-fluoroquinolin-6-ol

Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM).

-

Setup: Dissolve 3-bromo-5-fluoro-6-methoxyquinoline (2.0 g, 7.8 mmol) in anhydrous DCM (40 mL) under nitrogen atmosphere. Cool to -78°C.

-

Addition: Add BBr₃ (1.0 M in DCM, 23.4 mL, 3.0 eq) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Cool to 0°C. Carefully quench with methanol (10 mL) (Exothermic!).

-

Isolation: Concentrate the solvent. Suspend the residue in saturated NaHCO₃ solution (pH 7-8) and filter the solid. Wash with water and cold ether.

-

Product: Off-white solid. Yield: >85%.

Functionalization Protocols

Once the scaffold is synthesized, it serves as a divergence point for library generation.

Protocol A: Suzuki-Miyaura Coupling (C3-Functionalization)

This reaction installs aryl/heteroaryl groups at the C3 position.

-

Substrate: 3-Bromo-5-fluoroquinolin-6-ol (protect OH with TBDMS if necessary, though free OH is tolerated with excess base).

-

Reagents: Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 90°C, 4-12 hours, Inert Atmosphere (N₂).

-

Key Insight: The 5-fluoro group withdraws electron density, making the C3-Br bond slightly more oxidative-addition prone than in non-fluorinated analogs, often increasing reaction rates.

Protocol B: Mitsunobu Etherification (C6-Functionalization)

Used to attach solubilizing tails or specific binding motifs to the oxygen.

-

Reagents: Alcohol (R-OH, 1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), DIAD (1.5 eq).

-

Solvent: Anhydrous THF.

-

Conditions: 0°C to RT, 12 hours.

-

Note: The 5-fluoro group increases the acidity of the C6-phenol (pKa ~8.5 vs 9.5 for unsubstituted), making the Mitsunobu reaction highly efficient.

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow from commercially available aniline to the final functionalized drug candidates.

Safety & Handling

-

3-Bromo-5-fluoroquinolin-6-ol: Likely a skin and eye irritant. Handle in a fume hood.

-

Boron Tribromide (BBr₃): Reacts violently with water and moisture. Produces HBr fumes. Use strictly anhydrous conditions and double-glove.

-

2,3-Dibromopropanal: Potent lachrymator and mutagen.

References

-

Synthesis of 3-Bromoquinolines

-

Fluoroquinoline Scaffolds in Drug Discovery

-

General Quinoline Functionalization

-

Commercial Availability of Analogues

Sources

- 1. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Guide to the N-Oxidation of 3-Bromo-5-fluoroquinolin-6-ol

Introduction: The Strategic Importance of Quinoline N-Oxides

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anti-malarial to anti-cancer.[1][2] The strategic modification of the quinoline core is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. One such powerful modification is the N-oxidation of the quinoline nitrogen. This transformation not only alters the electronic properties of the heterocyclic ring but also serves as a crucial synthetic handle for further functionalization, particularly at the C2 position.[3]

This guide provides a detailed experimental procedure for the N-oxidation of a specifically substituted quinoline, 3-Bromo-5-fluoroquinolin-6-ol, to its corresponding N-oxide. This protocol is designed for researchers in synthetic organic chemistry and drug development, offering a robust methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and discuss critical aspects of reaction monitoring, purification, and characterization, ensuring a reproducible and safe experimental outcome.

Reaction Principle: Electrophilic Oxygen Transfer

The N-oxidation of quinolines is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via an electrophilic attack of the lone pair of electrons on the quinoline nitrogen atom onto the electron-deficient outer oxygen atom of the peroxy acid's O-O bond.[4] This concerted mechanism results in the formation of the N-oxide and the corresponding carboxylic acid byproduct, in this case, meta-chlorobenzoic acid (m-CBA).

The choice of m-CPBA is strategic; it is a commercially available, crystalline solid that is relatively stable and highly effective for this transformation.[4][5] The reaction is generally clean and proceeds under mild conditions, making it a preferred method in complex molecule synthesis.

Experimental Protocol

This section details the necessary reagents, equipment, and a step-by-step guide for the N-oxidation of 3-Bromo-5-fluoroquinolin-6-ol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-5-fluoroquinolin-6-ol | ≥97% | Commercially Available | Store in a cool, dry place. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (balance water) | Commercially Available | Caution: Potent oxidizing agent. Store at 2-8 °C.[6] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use from a solvent purification system or a freshly opened bottle. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For aqueous work-up. |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic phase. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent for chromatography. |

| Hexanes | HPLC Grade | Commercially Available | Eluent for chromatography. |

Apparatus

-

Round-bottom flasks (appropriate sizes)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper

Step-by-Step Synthesis Protocol

Part 1: Reaction Setup and Execution

-

Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-fluoroquinolin-6-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Rationale: DCM is an excellent solvent for both the starting material and the m-CPBA, and it is relatively inert under these reaction conditions. Using anhydrous solvent prevents potential side reactions and decomposition of the oxidizing agent.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the internal temperature to 0 °C.

-

Rationale: The N-oxidation reaction is exothermic. Starting at a low temperature helps to control the reaction rate, minimize potential side reactions, and ensure the stability of the peroxy acid.[7]

-

-

Addition of m-CPBA: Slowly add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) to the stirred solution in portions over 15-20 minutes. Ensure the temperature does not rise above 5 °C during the addition.

-

Rationale: A slight excess of the oxidizing agent ensures complete conversion of the starting material. Portion-wise addition is a critical safety measure to control the exotherm and prevent a runaway reaction.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.

-

TLC System: A typical mobile phase is 5-10% Methanol in DCM or 50-70% Ethyl Acetate in Hexanes.

-

Observation: The product, being more polar due to the N-oxide group, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by UV light.

-

Part 2: Work-up and Purification

-

Quenching and Byproduct Removal: Once the reaction is complete (typically 2-4 hours), cool the mixture again to 0 °C. The byproduct, meta-chlorobenzoic acid (m-CBA), may precipitate. Filter the reaction mixture to remove the bulk of the precipitated m-CBA.

-

Rationale: Cooling reduces the solubility of m-CBA in DCM, facilitating its removal by simple filtration.[8]

-

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

A saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of DCM). Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

-

Water (1 x volume of DCM).

-

Brine (saturated aqueous NaCl solution) (1 x volume of DCM).

-

Rationale: The NaHCO₃ wash is crucial for removing any remaining acidic byproduct (m-CBA) and unreacted m-CPBA by converting them to their water-soluble sodium salts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Complete removal of water is necessary before solvent evaporation to prevent potential hydrolysis of the product or co-distillation with water.

-

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 100%) is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of DCM, adsorb it onto a small amount of silica gel, and load it onto the column. Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to yield 3-Bromo-5-fluoroquinolin-6-ol N-oxide as a solid. Determine the yield and proceed with characterization.

Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. rsc.org [rsc.org]

- 8. Workup [chem.rochester.edu]

Application Notes and Protocols for 3-Bromo-5-fluoroquinolin-6-ol in Medicinal Chemistry

Introduction: The Strategic Value of the 3-Bromo-5-fluoroquinolin-6-ol Scaffold

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic functionalization of the quinoline ring with bromine, fluorine, and hydroxyl groups, as seen in the novel scaffold 3-Bromo-5-fluoroquinolin-6-ol, offers a unique combination of properties that can be exploited for the rational design of new therapeutic agents.

This guide provides an in-depth exploration of the potential applications of 3-Bromo-5-fluoroquinolin-6-ol in medicinal chemistry, focusing on its role as a versatile building block for the synthesis of targeted therapies. We will delve into the rationale behind its design, propose synthetic strategies, and provide detailed protocols for its derivatization and application in drug discovery workflows, particularly in the context of kinase inhibitor development.

Scientific Rationale: The Synergy of Bromo, Fluoro, and Hydroxyl Substituents

The therapeutic potential of 3-Bromo-5-fluoroquinolin-6-ol stems from the specific contributions of each substituent to the overall physicochemical and pharmacological profile of the molecule.

-

The Quinoline Core: This nitrogen-containing heterocycle is a key pharmacophore in numerous FDA-approved drugs, exhibiting a broad spectrum of activities including anticancer, antibacterial, and antiviral properties.[3][4] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal anchor for binding to protein targets.

-

The 3-Bromo Substituent: The bromine atom at the 3-position serves as a crucial synthetic handle for introducing further molecular complexity.[5] It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the facile introduction of aryl, heteroaryl, and alkyl groups. This enables the exploration of a vast chemical space to optimize target engagement and selectivity.[6] Furthermore, the introduction of bromine can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability.[7]

-

The 5-Fluoro Substituent: The incorporation of a fluorine atom can profoundly impact a molecule's biological properties.[3] The high electronegativity of fluorine can alter the electronic distribution within the quinoline ring system, influencing its pKa and binding interactions. Substitution at the 5-position has been shown to modulate the carcinogenic potential of quinolines, highlighting the critical role of positional isomerism.[8] In the context of drug design, fluorine can also block metabolic pathways, thereby increasing the metabolic stability and half-life of a compound.

-